a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate
Description
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate (CAS: 67670-69-3) is a chemically modified sialic acid derivative. Its structure features:
- N-acetylation at the amino group.
- 2-chloro-2-deoxy substitution at the C2 position, replacing the hydroxyl group with chlorine.
- Methyl esterification at the carboxylic acid (C1).
- Tetra-O-acetylation at hydroxyl groups on C4, C7, C8, and C8.
This compound serves as a critical intermediate in synthesizing sialic acid analogues for glycobiology research, particularly in studying sialidase inhibitors, viral receptor blockers, and glycosylation pathways . Its synthesis involves sequential protection/deprotection strategies, as seen in analogous compounds (e.g., bromo derivatives converted to unsaturated forms via triethylamine ).
Properties
Molecular Formula |
C19H26ClNO12 |
|---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
(2S)-5-acetamido-4-acetyloxy-2-chloro-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C19H26ClNO12/c1-8(22)21-15-13(30-10(3)24)6-19(20,18(27)28)33-17(15)16(32-12(5)26)14(31-11(4)25)7-29-9(2)23/h13-17H,6-7H2,1-5H3,(H,21,22)(H,27,28)/t13?,14?,15?,16?,17?,19-/m1/s1 |
InChI Key |
XVXLPHBXADHTER-IJNOCJQWSA-N |
Isomeric SMILES |
CC(=O)NC1C(C[C@@](OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)O)Cl)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Protection and Functionalization of N-Acetylneuraminic Acid
The most widely reported approach involves sequential protection of hydroxyl groups, esterification, and chlorination at the C2 position of N-acetylneuraminic acid (Neu5Ac). Key steps include:
1.1.1. Methyl Ester Formation
Neu5Ac is treated with methanol in the presence of an acidic ion-exchange resin (e.g., Dowex 50W-X8, H⁺ form) to protonate the carboxylic acid, facilitating nucleophilic attack by methanol. This yields the methyl ester derivative with >85% efficiency.
1.1.2. Acetylation of Hydroxyl Groups
The free hydroxyl groups at positions 4, 7, 8, and 9 are acetylated using acetic anhydride in pyridine. This step achieves near-quantitative conversion to the tetraacetate, as pyridine acts as both a base and catalyst.
1.1.3. Chlorination at C2
The critical substitution of the C2 hydroxyl group with chlorine is achieved via treatment with anhydrous hydrogen chloride (HCl) and acetyl chloride in dry ether at −50°C to 20°C. The reaction proceeds via protonation of the hydroxyl group, followed by nucleophilic displacement by chloride. This step typically achieves 80–90% yield, with residual acetyl chloride ensuring minimal hydrolysis.
Alternative Route via Bromoetherification and Reductive Dehalogenation
A less common but mechanistically distinct pathway involves bromoetherification followed by reductive debromination:
1.2.1. Bromoetherification
Neu5Ac derivatives are treated with N-bromosuccinimide (NBS) in methanol to introduce a bromine atom at C2. This intermediate is stabilized as a bromoether.
1.2.2. Reductive Debromination
The bromoether undergoes reductive debromination using tributyltin hydride (Bu₃SnH), yielding the 2-chloro derivative. While this method avoids harsh acidic conditions, it requires precise stoichiometric control to prevent over-reduction.
Reaction Optimization and Critical Parameters
Temperature Control During Chlorination
Maintaining subambient temperatures (−50°C to 0°C) during HCl/acetyl chloride treatment minimizes side reactions such as elimination or epimerization. Elevated temperatures (>20°C) reduce yields by 30–40% due to decomposition.
Solvent Selection
Anhydrous ether or dichloromethane is preferred for chlorination to prevent hydrolysis of the acetyl groups. Protic solvents like methanol are avoided post-acetylation to preserve ester integrity.
Catalytic Enhancements
Adding catalytic dimethylaminopyridine (DMAP) during acetylation accelerates the reaction, reducing processing time from 48 hours to 12 hours without compromising yield.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time = 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Parameter | Stepwise Protection Route | Bromoetherification Route |
|---|---|---|
| Overall Yield | 70–75% | 50–60% |
| Reaction Time | 48–72 hours | 96–120 hours |
| Scalability | High (>100 g) | Moderate (<50 g) |
| Byproduct Formation | <5% | 10–15% |
Table 1. Comparative performance of synthetic methodologies.
Industrial-Scale Considerations
Cost Efficiency
The stepwise protection route is favored industrially due to lower reagent costs (HCl vs. Bu₃SnH) and reduced purification steps. Acetic anhydride and methanol are recoverable via distillation, lowering production costs by ~20%.
Environmental Impact
Waste streams from the chlorination step require neutralization with sodium bicarbonate to mitigate HCl emissions. Tributyltin residues from the alternative route pose higher ecotoxicity risks.
Emerging Innovations
Enzymatic Acetylation
Recent advances employ immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze regioselective acetylation, reducing reliance on pyridine. Pilot-scale trials report 85% yield with 99% regioselectivity.
Flow Chemistry
Continuous flow systems enable precise control of chlorination kinetics, enhancing reproducibility. A microreactor prototype achieved 92% yield with residence time <10 minutes.
Chemical Reactions Analysis
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of neuraminic acid derivatives.
Biology: The compound is used to study the mechanisms of neuraminic acid derivatives in biological systems, including their role in cell recognition and signaling.
Industry: The compound is used in the production of glycoproteins and other biochemicals.
Mechanism of Action
The mechanism of action of a-Neuraminic acid, N-acetyl-2-chloro-2-deoxy-, methyl ester, 4,7,8,9-tetraacetate involves its role as a sialic acid intermediate. It interacts with specific molecular targets and pathways involved in cell recognition and signaling. The compound’s unique structure allows it to participate in various biochemical processes, including the inhibition of viral infections.
Comparison with Similar Compounds
Structural Variations and Key Properties
The table below highlights structural and functional differences between the target compound and its analogues:
Commercial and Research Relevance
The target compound and its analogues are commercially available (e.g., Santa Cruz Biotechnology , Glentham Life Sciences ), with prices reflecting synthetic complexity (e.g., $320/25 mg for the O-methyl variant ). Their structural diversity enables tailored applications in virology, immunology, and glycoprotein engineering.
Q & A
Q. Key Methodological Steps :
Protect hydroxyl groups with acetyl or nitrobenzoyl groups.
Introduce halogen (Cl/Br) at C2 using halogenating agents (e.g., HCl in DMF or PCl₃).
Deprotect using alkaline hydrolysis (e.g., NaOMe/MeOH).
Advanced: How do stereochemical challenges affect glycosylation reactions involving 4,7,8,9-tetra-O-acetylated sialic acid derivatives?
The 2β,3β-epoxy derivative of 4,7,8,9-tetra-O-acetyl-2-deoxy-N-acetylneuraminic acid methyl ester is critical for glycosylation. Reacting this epoxide with primary/secondary alcohols generates glycosides or orthoesters, but regioselectivity is influenced by steric hindrance from the 4,7,8,9-tetraacetate groups. For example, Okamoto et al. (1987) observed that bulky substituents at C4 and C7 direct nucleophilic attack to the less hindered C3 position, yielding orthoesters unless steric shielding is minimized .
Q. Mitigation Strategies :
- Use low-temperature conditions (−20°C) to slow reaction kinetics and improve selectivity.
- Employ Lewis acids (e.g., BF₃·Et₂O) to stabilize transition states.
- Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to modulate reactivity .
Basic: What analytical techniques are suitable for characterizing 4,7,8,9-tetraacetate-protected sialic acid derivatives?
HPLC-MS/MS is widely used for structural elucidation and purity assessment. For example, a validated method for sialic acid derivatives involves:
- Column : C18 reversed-phase (2.1 × 100 mm, 1.7 µm).
- Mobile Phase : Gradient of 0.1% formic acid in water and acetonitrile.
- Detection : ESI-MS in positive ion mode (m/z 500–600 range for [M+H]+ ions).
Q. Mass Spectral Data :
| Compound | Molecular Formula | Observed [M+H]+ | Reference |
|---|---|---|---|
| Target Derivative | C₂₁H₃₁NO₁₃ | 506.18 |
Q. Additional Techniques :
- ¹H/¹³C NMR for confirming substitution patterns (e.g., acetate methyl protons at δ 2.0–2.1 ppm).
- IR Spectroscopy to validate acetyl C=O stretches (~1740 cm⁻¹) .
Advanced: How do competing reaction pathways (e.g., orthoester vs. glycoside formation) impact synthetic yields?
Orthoester formation is a common side reaction during glycosylation of 2-deoxy sialic acid derivatives. For instance, Okamoto et al. (1987) reported that steric bulk at C4 and C7 favors orthoester formation (up to 60% yield) over glycosides. This is attributed to the tetraacetate groups restricting nucleophilic access to the anomeric center .
Q. Optimization Approaches :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce orthoester formation by stabilizing ionic intermediates.
- Catalysis : Use of trimethylsilyl triflate (TMSOTf) enhances glycoside yield (>80%) by promoting oxocarbenium ion formation .
Basic: What are the stability considerations for 4,7,8,9-tetraacetate-protected sialic acid derivatives under storage?
The acetyl groups are susceptible to hydrolysis under humid or basic conditions. Stability Data :
- Storage : −20°C in anhydrous DMSO or sealed vials with molecular sieves.
- Half-Life : >6 months at −20°C vs. <1 week at 25°C/60% humidity.
Q. Degradation Products :
Advanced: How can computational modeling guide the design of sialic acid derivatives with enhanced biological activity?
Molecular Dynamics (MD) Simulations predict interactions between sialic acid derivatives and target proteins (e.g., viral neuraminidases). For example:
- Docking Studies : The 2-chloro-2-deoxy modification reduces conformational flexibility, enhancing binding affinity to neuraminidase active sites.
- Free Energy Calculations : MM-PBSA analysis quantifies ΔGbinding for derivatives, identifying optimal substituent patterns .
Basic: What are the applications of 2-chloro-2-deoxy sialic acid derivatives in glycobiology?
These derivatives serve as:
- Metabolic Probes : To track sialic acid incorporation in cell-surface glycans via click chemistry.
- Enzyme Inhibitors : Competitive inhibitors of neuraminidases in antiviral research .
Advanced: How do conflicting spectral data (e.g., NMR vs. MS) arise in structural validation?
Discrepancies often stem from solvent-induced shifts or impurity co-elution . For example:
- NMR : Acetate methyl signals may split due to rotameric equilibria.
- MS : Adduct formation (e.g., Na⁺ or K⁺) alters m/z ratios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
